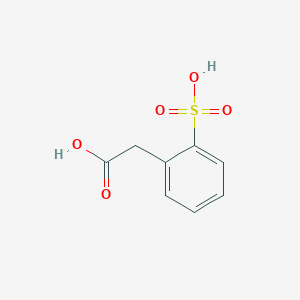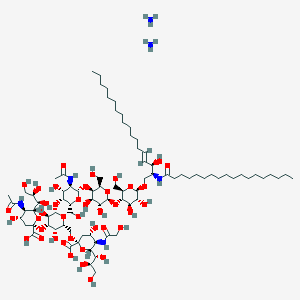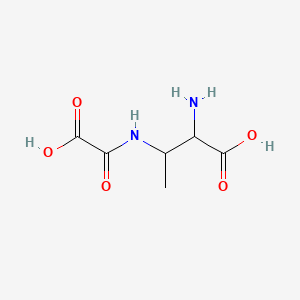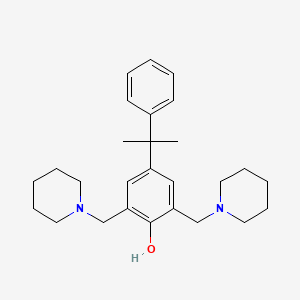
2-(2-Sulfophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Sulfophenyl)acetic acid is an organic compound that features a phenyl ring substituted with a sulfonic acid group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Sulfophenyl)acetic acid typically involves the sulfonation of phenylacetic acid. One common method is the reaction of phenylacetic acid with sulfuric acid, which introduces the sulfonic acid group onto the phenyl ring. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using sulfur trioxide or oleum as sulfonating agents. These methods are designed to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Sulfophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Nitrated or halogenated phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Sulfophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Sulfophenyl)acetic acid involves its interaction with molecular targets through its sulfonic acid and acetic acid functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition or activation. The compound’s ability to form hydrogen bonds and ionic interactions with biological molecules underlies its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Sulfophenylacetic acid: Similar structure but with the sulfonic acid group in a different position on the phenyl ring.
Benzene sulfonic acid: Contains only the sulfonic acid group without the acetic acid moiety.
Uniqueness
2-(2-Sulfophenyl)acetic acid is unique due to the presence of both the sulfonic acid and acetic acid groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
Molekularformel |
C8H8O5S |
|---|---|
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
2-(2-sulfophenyl)acetic acid |
InChI |
InChI=1S/C8H8O5S/c9-8(10)5-6-3-1-2-4-7(6)14(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) |
InChI-Schlüssel |
BJRRCMFYQXFGOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)

![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)





![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)
